N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride
Overview
Description
N,N-Dimethyl-N’-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride typically involves the reaction of N,N-dimethylethylenediamine with a thienylmethyl halide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thienylmethyl group can undergo electrophilic substitution reactions, particularly at the C-2 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N,N-Dimethyl-N’-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.
Thiazole-based drugs: Such as antimicrobial and antifungal agents that share structural similarities with N,N-Dimethyl-N’-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride.
Uniqueness
N,N-Dimethyl-N’-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential biological activities make it a valuable compound for further research and development .
Biological Activity
N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride is a synthetic compound that has garnered interest in various biological studies due to its potential pharmacological activities. This article reviews the biological activity of this compound, emphasizing its synthesis, characterization, and biological effects based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that typically include the use of thienyl derivatives. The compound can be characterized using techniques such as:
- Infrared Spectroscopy (IR) : Identifies functional groups through vibrational transitions.
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure by analyzing the magnetic properties of atomic nuclei.
- Mass Spectrometry (MS) : Determines the molecular weight and structure by ionizing chemical species.
These methods confirm the successful synthesis and purity of the compound.
Antimicrobial Activity
Research indicates that derivatives of thienyl compounds often exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Cytotoxicity and Anticancer Potential
Studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings indicate that it may induce apoptosis in certain cancer cells, which is crucial for developing anticancer therapies. The compound's mechanism of action may involve:
- Inhibition of cell proliferation : Reducing the growth rate of cancer cells.
- Induction of oxidative stress : Leading to cell death through reactive oxygen species.
Cholinesterase Inhibition
Another significant biological activity is its potential as a cholinesterase inhibitor. This property is particularly relevant for neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase can enhance cholinergic neurotransmission, providing symptomatic relief in cognitive impairments.
Summary Table of Biological Activities
Activity | Effectiveness | Reference |
---|---|---|
Antimicrobial | Moderate to High | |
Cytotoxicity | Significant | |
Cholinesterase Inhibition | Promising |
Case Study 1: Antimicrobial Efficacy
A study conducted on various thienyl derivatives, including this compound, demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, indicating strong antimicrobial potential.
Case Study 2: Neuroprotective Effects
In a model simulating Alzheimer's disease, the compound showed significant inhibition of acetylcholinesterase activity. This was measured using brain homogenates from treated rats, revealing a dose-dependent response that supports further investigation into its therapeutic applications.
Properties
IUPAC Name |
N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S.2ClH/c1-9-4-5-10(13-9)8-11-6-7-12(2)3;;/h4-5,11H,6-8H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTXOCJZHRBUPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCN(C)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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